15,16-Dihydro-15-methoxy-16-oxohardwickiic acid
Overview
Description
15,16-Dihydro-15-methoxy-16-oxohardwickiic acid is a diterpenoid compound with the molecular formula C21H30O5 and a molecular weight of 362.5 g/mol . It is derived from the herbs of Callicarpa pedunculata . This compound is known for its high purity and is often used in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15,16-Dihydro-15-methoxy-16-oxohardwickiic acid involves several steps, including the use of various solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The reaction conditions typically require warming the tube at 37°C and shaking it in an ultrasonic bath to achieve higher solubility . The stock solution can be stored below -20°C for several months .
Industrial Production Methods
Industrial production of this compound involves extraction from the herbs of Callicarpa pedunculata . The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure a purity of over 98% .
Chemical Reactions Analysis
Types of Reactions
15,16-Dihydro-15-methoxy-16-oxohardwickiic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by common reagents and conditions such as oxidizing agents, reducing agents, and catalysts.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Catalysts such as palladium on carbon or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
15,16-Dihydro-15-methoxy-16-oxohardwickiic acid has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry and for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 15,16-Dihydro-15-methoxy-16-oxohardwickiic acid involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
15,16-Dihydro-15-methoxy-16-oxohardwickiic acid is unique compared to other similar diterpenoid compounds due to its specific chemical structure and properties. Similar compounds include:
- Hardwickiic acid
- Methoxyhardwickiic acid
- Oxohardwickiic acid
These compounds share some structural similarities but differ in their functional groups and overall chemical behavior.
Properties
IUPAC Name |
5-[2-(2-methoxy-5-oxo-2H-furan-4-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O5/c1-13-8-10-21(3)15(18(22)23)6-5-7-16(21)20(13,2)11-9-14-12-17(25-4)26-19(14)24/h6,12-13,16-17H,5,7-11H2,1-4H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCDRCCSEGFFNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC3=CC(OC3=O)OC)CCC=C2C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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